molecular formula C24H29N5O2 B11238877 N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11238877
M. Wt: 419.5 g/mol
InChI Key: MGNSKGQGLXDCII-UHFFFAOYSA-N
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Description

N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclohexyl group, and a benzodioxin moiety

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C24H29N5O2/c1-17(2)18-6-9-20(10-7-18)29-23(26-27-28-29)24(12-4-3-5-13-24)25-19-8-11-21-22(16-19)31-15-14-30-21/h6-11,16-17,25H,3-5,12-15H2,1-2H3

InChI Key

MGNSKGQGLXDCII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via the cycloaddition of an azide with a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation. The benzodioxin moiety is often synthesized through the condensation of catechol with an appropriate aldehyde, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance reaction efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂), sulfonic acids (e.g., H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The cyclohexyl and benzodioxin moieties contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of a tetrazole ring, cyclohexyl group, and benzodioxin moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.

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